molecular formula C8H9BF2O3 B1419812 4-Difluoromethoxy-3-methyl-benzeneboronic acid CAS No. 958451-72-4

4-Difluoromethoxy-3-methyl-benzeneboronic acid

Cat. No. B1419812
M. Wt: 201.97 g/mol
InChI Key: HNSXGLPRKOFDNV-UHFFFAOYSA-N
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Description

4-Difluoromethoxy-3-methyl-benzeneboronic acid, or 4-DFM-3-MBA, is an organic compound belonging to the class of boronic acids. It is a colorless solid that is soluble in organic solvents and is often used as a reagent in organic synthesis. It is also used in the synthesis of various pharmaceuticals and in scientific research applications.

Scientific Research Applications

Covalent Organic Frameworks (COFs) Construction

Benzeneboronic acids, including derivatives like diboronic acids, are pivotal in synthesizing covalent organic frameworks. These frameworks are designed for applications ranging from gas storage and separation to catalysis and drug delivery. The modification of benzeneboronic acids, as seen in the study of substituted 1,4-benzenediboronic acids, plays a crucial role in tailoring the thermal properties and structural organization of COFs, impacting their polymerization temperatures and the resulting framework's organization (Faury et al., 2013).

Synthesis of Advanced Materials

Benzeneboronic acids are used in the synthesis of hyperbranched polymers, as demonstrated by the creation of hyperbranched poly(arylene ether)s from activated trifluoro monomers. These materials exhibit high molecular weight and outstanding thermal stability, indicating the importance of benzeneboronic acid derivatives in producing materials with superior physical properties (Banerjee et al., 2009).

Organic Synthesis and Catalysis

In organic synthesis, benzeneboronic acids facilitate cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a cornerstone method for forming carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, pharmaceuticals, and polymers. Research on the cross-coupling of aryl boronates with various halides highlights the versatility and efficiency of benzeneboronic acids in catalyzing these essential synthetic transformations (Nájera et al., 2004).

Chemosensing and Molecular Recognition

Benzeneboronic acid derivatives exhibit a strong affinity for diols and other polyols, making them useful in chemosensing applications. They can be engineered to detect various analytes, including sugars and ions, playing a critical role in environmental monitoring, clinical diagnostics, and food safety testing. The development of fluorescent probes based on benzoxazole and benzothiazole derivatives for sensing pH and metal cations underscores the adaptability of benzeneboronic acids in creating sensitive and selective detection systems (Tanaka et al., 2001).

Electrochemical Applications

The modification of electrode surfaces with benzeneboronic acids enhances the performance of electrochemical devices, including lithium-ion batteries. By forming stable solid-electrolyte interphases (SEIs), these compounds improve the stability and efficiency of batteries, illustrating the potential for 4-Difluoromethoxy-3-methyl-benzeneboronic acid and similar derivatives in advancing energy storage technologies (Wang et al., 2008).

properties

IUPAC Name

[4-(difluoromethoxy)-3-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF2O3/c1-5-4-6(9(12)13)2-3-7(5)14-8(10)11/h2-4,8,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSXGLPRKOFDNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(F)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669676
Record name [4-(Difluoromethoxy)-3-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Difluoromethoxy-3-methyl-benzeneboronic acid

CAS RN

958451-72-4
Record name B-[4-(Difluoromethoxy)-3-methylphenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=958451-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Difluoromethoxy)-3-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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